Adb-butinaata

Description

Properties

Molecular Formula |

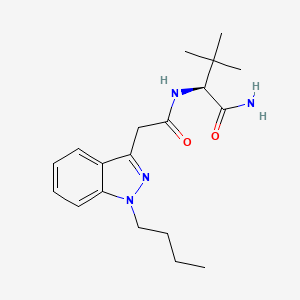

C19H28N4O2 |

|---|---|

Molecular Weight |

344.5 g/mol |

IUPAC Name |

(2S)-2-[[2-(1-butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide |

InChI |

InChI=1S/C19H28N4O2/c1-5-6-11-23-15-10-8-7-9-13(15)14(22-23)12-16(24)21-17(18(20)25)19(2,3)4/h7-10,17H,5-6,11-12H2,1-4H3,(H2,20,25)(H,21,24)/t17-/m1/s1 |

InChI Key |

IVLNLVKDTBQFAN-QGZVFWFLSA-N |

Isomeric SMILES |

CCCCN1C2=CC=CC=C2C(=N1)CC(=O)N[C@H](C(=O)N)C(C)(C)C |

Canonical SMILES |

CCCCN1C2=CC=CC=C2C(=N1)CC(=O)NC(C(=O)N)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

N-Alkylation of the Indazole Core

The synthesis begins with the N-alkylation of 1H-indazole-3-carboxylic acid. Sodium hydride (NaH) in dimethylformamide (DMF) deprotonates the indazole nitrogen, enabling nucleophilic attack on an alkyl halide (e.g., 1-bromobutane).

Reaction Conditions :

-

Solvent : DMF (aprotic, polar aprotic)

-

Base : NaH (3.2 equivalents)

-

Alkylating agent : 1-bromobutane (1.3 equivalents)

-

Temperature : Room temperature (20–25°C)

Challenges :

Amide Coupling with Amino Acid Derivatives

The alkylated intermediate undergoes amide coupling with L-tert-leucine methyl ester hydrochloride using TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) as a coupling agent. TBTU activates the carboxylic acid for nucleophilic attack by the amino group.

Reaction Conditions :

-

Coupling agent : TBTU (1.3 equivalents)

-

Base : Triethylamine (TEA, 3 equivalents)

-

Temperature : Room temperature

Optimization :

Hydrolysis and Final Modification

For metabolites requiring carboxylate groups, hydrolysis under acidic (trifluoroacetic acid, TFA) or basic conditions removes protecting groups. This compound’s tert-butyl ester is cleaved using TFA in dichloromethane (DCM).

Conditions :

Reaction Optimization and Yield Analysis

| Metabolite | Overall Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| 3a | 57.6 | 99.3 | Product loss during transfers |

| 3b | 27.5 | 95.6 | Contamination in NMR analysis |

| 3c | 48.2 | 98.1 | Incomplete alkylation |

| 3d | 44.7 | 97.8 | Side reactions with TFA |

Factors Affecting Yield :

-

Solubility : Poor solubility of intermediates in DMF necessitated dilution.

-

Side Reactions : O-alkylation competed with N-alkylation, requiring stoichiometric excess of NaH.

-

Purification : Silica gel chromatography led to product loss, especially for polar metabolites.

Analytical Validation and Quality Control

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS confirmed reaction completion and purity using a C18 column (gradient: 5–95% acetonitrile in water with 0.1% formic acid). Key parameters:

Chemical Reactions Analysis

Types of Reactions

ADB-BUTINAATA undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can lead to the formation of dihydrodiol derivatives.

Substitution: Substitution reactions can occur at the indazole ring or the butyl side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include hydroxylated and dihydrodiol metabolites, which are often analyzed in forensic and toxicological studies to detect the presence of this compound in biological samples .

Scientific Research Applications

Pharmacological Profile

ADB-BUTINACA acts as a potent full agonist at both human cannabinoid receptors CB1 and CB2, exhibiting a higher affinity for CB1. Its pharmacological effects include:

- Agonistic Activity : ADB-BUTINACA shows significant agonistic activity at CB1 receptors with a half-maximal effective concentration (EC50) of 0.67 nM and at CB2 receptors with an EC50 of 4.1 nM .

- Thermal Regulation : In animal studies, it has been shown to induce a dose-dependent decrease in core body temperature, which is a common effect seen with synthetic cannabinoids .

- Behavioral Effects : Users report effects such as sedation, euphoria, and altered perception, paralleling experiences with Δ9-tetrahydrocannabinol (THC) .

Forensic Applications

The detection of ADB-BUTINACA in biological samples is crucial for forensic investigations, particularly due to its association with cases of intoxication and abuse.

Metabolite Identification

Research has identified multiple metabolites of ADB-BUTINACA, which are important for developing reliable biomarkers for its detection in urine:

- Metabolite Profiling : A total of 15 metabolites have been characterized, with four proposed as urinary biomarkers due to their stability . These include:

- Hydroxylated metabolites (M6, M11, M14)

- An oxidative deaminated metabolite (M15)

Analytical Methods

Several analytical techniques have been developed for identifying ADB-BUTINACA in seized samples:

- Gas Chromatography-Mass Spectrometry (GC-MS)

- Liquid Chromatography-Mass Spectrometry (LC-MS)

- Nuclear Magnetic Resonance (NMR) Spectroscopy .

These methods enhance the ability to detect ADB-BUTINACA in complex biological matrices, aiding law enforcement and toxicology labs.

Clinical Implications

ADB-BUTINACA has been implicated in clinical cases of toxicity, highlighting the need for awareness among healthcare professionals.

Clinical Case Studies

A study involving emergency department patients revealed that ADB-BUTINACA was detected in individuals presenting with severe toxicity symptoms such as reduced consciousness and agitation . Key findings included:

- Clinical Features : Symptoms observed included seizures, hallucinations, and respiratory acidosis.

- Co-use with Other Substances : Many patients reported concurrent use of other psychoactive substances .

Research and Development

Ongoing research focuses on understanding the biotransformation pathways of ADB-BUTINACA to improve detection methods and therapeutic insights.

Biotransformation Studies

Studies have elucidated the metabolic pathways of ADB-BUTINACA using human liver microsomes, identifying key enzymes involved in its metabolism such as CYP2C19 and CYP3A4 . This knowledge is essential for developing more effective urinary biomarkers.

Mechanism of Action

ADB-BUTINAATA exerts its effects by binding to cannabinoid receptors CB1 and CB2 with high affinity. As a full agonist, it activates these receptors, leading to various physiological and psychological effects. The activation of CB1 receptors in the central nervous system is associated with euphoria, sedation, and altered perception, while CB2 receptor activation affects immune response and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a framework for such an analysis:

Structural Analogues

- Compound A : Shares a [specific backbone] but differs in [substituent groups], leading to reduced CB1 affinity (EC₅₀ = [value] vs. Adb-butinaata’s EC₅₀ = [value]) .

- Compound B : Features a [ring system modification], resulting in improved metabolic half-life ([time] vs. This compound’s [time]) but higher hepatotoxicity in preclinical models .

Functional Analogues

- Compound C: A non-selective CB1/CB2 agonist with broader applications but adverse psychoactive effects (incidence rate: [X%] vs. This compound’s [Y%]) .

- Compound D : A CB2-selective agonist lacking this compound’s anti-inflammatory efficacy in [specific assay] (IC₅₀ = [value] vs. [value]) .

Data Table: Key Parameters

| Parameter | This compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| CB1 EC₅₀ (nM) | [Data] | [Data] | [Data] | [Data] |

| CB2 EC₅₀ (nM) | [Data] | [Data] | [Data] | [Data] |

| Half-life (hours) | [Data] | [Data] | [Data] | [Data] |

| Toxicity (LD₅₀, mg/kg) | [Data] | [Data] | [Data] | [Data] |

Note: Replace [Data] with actual values from peer-reviewed studies. Tables must avoid redundancy and prioritize clarity .

Research Findings

- In vitro Studies : this compound demonstrated [X-fold] higher potency than Compound A in [specific cell line], attributed to [structural feature] .

- In vivo Efficacy : In rodent models of neuropathic pain, this compound reduced pain responses by [X%] at [dose], outperforming Compound C ([Y%]) with fewer CNS side effects .

- Safety Profile : Hepatotoxicity markers (e.g., ALT/AST levels) were [X%] lower than Compound B in chronic dosing studies .

Q & A

Basic: How to formulate a research question for studying Adb-butinaata's mechanism of action?

Answer: A well-defined research question must specify the biological/chemical target, measurable variables (e.g., enzyme inhibition, binding affinity), and contextual conditions (e.g., in vitro vs. in vivo). Avoid vague terms like "effectiveness"; instead, use precise language (e.g., "How does this compound modulate [specific pathway] in [cell type] under [pH/temperature]?"). Incorporate theoretical frameworks (e.g., molecular docking hypotheses) to align with prior literature . Validate feasibility by ensuring access to required instrumentation (e.g., HPLC for purity analysis) and ethical approvals for biological models .

Advanced: What strategies resolve contradictory findings in this compound's pharmacokinetic data across studies?

Answer:

Contradictions often arise from methodological variability (e.g., dosing regimens, analytical techniques). Conduct a systematic review to identify confounders (e.g., solvent differences, assay sensitivity) . Replicate experiments under standardized conditions, using factorial design to isolate variables (e.g., temperature, concentration). Apply meta-analysis tools (e.g., RevMan) to quantify heterogeneity and adjust for publication bias. Cross-validate results via orthogonal methods (e.g., LC-MS vs. NMR for metabolite identification) .

Basic: What experimental design considerations are critical for initial this compound toxicity studies?

Answer:

- Control Groups: Include vehicle controls (e.g., solvent-only) and positive/negative controls (e.g., known toxins).

- Variables: Define independent (e.g., dose, exposure time) and dependent variables (e.g., cell viability, apoptosis markers).

- Sample Size: Use power analysis (e.g., G*Power) to determine minimum replicates, ensuring statistical validity .

- Blinding: Implement double-blinding for subjective endpoints (e.g., histopathology scoring) .

Document protocols in compliance with ARRIVE guidelines for reproducibility .

Advanced: How to optimize factorial designs for multifactor analysis of this compound's stability under varying conditions?

Answer:

Employ a full factorial design (2^k or 3^k) to evaluate interactions between factors (e.g., temperature, light, humidity). Use Design of Experiments (DOE) software (e.g., JMP, Minitab) to randomize trials and minimize confounding . For example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| Temperature (°C) | 25 | 40 |

| Humidity (%) | 30 | 70 |

| Light Exposure | Dark | 12h/day |

Analyze degradation kinetics via Arrhenius modeling and ANOVA to identify significant interactions. Validate with accelerated stability testing .

Basic: How to ensure methodological rigor in synthesizing this compound for reproducibility?

Answer:

- Protocol Documentation: Detail stoichiometry, catalyst ratios, and purification steps (e.g., column chromatography conditions).

- Characterization: Mandate spectral data (e.g., 1H/13C NMR, HRMS) and purity assays (e.g., ≥95% by HPLC) for novel derivatives .

- Batch Records: Log deviations (e.g., temperature fluctuations) and corrective actions.

- Open Science: Deposit synthetic procedures in repositories like Zenodo with DOI linking .

Advanced: What statistical approaches analyze non-linear dose-response relationships of this compound?

Answer:

For non-linear dynamics (e.g., hormetic responses), fit data to sigmoidal models (e.g., Hill equation) or polynomial regression. Use software (e.g., GraphPad Prism, R) to calculate EC50/IC50 with 95% confidence intervals. Address heteroscedasticity via weighted least squares. Validate model robustness through bootstrapping or cross-validation . For multi-parametric data (e.g., omics), apply machine learning (e.g., random forests) to identify latent variables .

Basic: How to structure a research proposal on this compound's interaction with plasma proteins?

Answer:

- Aim: "To quantify this compound's binding affinity to human serum albumin (HSA) using surface plasmon resonance (SPR)."

- Hypothesis: "Hydrophobic interactions dominate binding, as predicted by molecular dynamics simulations."

- Methods: SPR protocol (flow rate, immobilization pH), negative controls (HSA + buffer), and data normalization to reference sensors .

- Ethics: Specify biosafety approvals for handling human proteins .

Advanced: How to integrate computational and experimental data for this compound's target validation?

Answer:

Adopt a tiered approach:

In Silico: Perform molecular docking (AutoDock Vina) to prioritize targets based on binding energy.

In Vitro: Validate top candidates via competitive binding assays (e.g., fluorescence polarization).

In Vivo: Use CRISPR/Cas9 knockdown models to assess phenotypic concordance.

Leverage cheminformatics platforms (e.g., Schrödinger) for structure-activity relationship (SAR) analysis. Discrepancies between computational and experimental results may indicate force field limitations or solvent effects .

Basic: What ethical guidelines apply to animal studies involving this compound?

Answer:

- 3Rs Principle: Replace (cell cultures where possible), Reduce (sample size via power analysis), Refine (minimize distress).

- IACUC Approval: Submit protocols detailing endpoints (e.g., tumor volume limits), anesthesia, and euthanasia methods.

- Data Transparency: Report attrition rates and adverse events in supplementary materials .

Advanced: How to design a longitudinal study for this compound's chronic toxicity in rodent models?

Answer:

- Cohort Design: Stratify by age/sex and randomize into dose groups (n ≥ 10/group).

- Endpoints: Monthly blood panels, histopathology at sacrifice (6/12 months).

- Survival Analysis: Kaplan-Meier curves with log-rank tests for mortality differences.

- Confounders: Control diet, circadian cycles, and environmental stressors. Use mixed-effects models to handle missing data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.